molecular formula C10H13N5O2S B12786179 1,3-Oxathiolane-2-methanol, 5-(6-(methylamino)-9H-purin-9-yl)-, (2S-cis)- CAS No. 149819-60-3

1,3-Oxathiolane-2-methanol, 5-(6-(methylamino)-9H-purin-9-yl)-, (2S-cis)-

Cat. No.: B12786179
CAS No.: 149819-60-3
M. Wt: 267.31 g/mol
InChI Key: QFAQTIDGHOEKQI-RQJHMYQMSA-N
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Description

1,3-Oxathiolane-2-methanol, 5-(6-(methylamino)-9H-purin-9-yl)-, (2S-cis)- is a complex organic compound that belongs to the class of oxathiolanes This compound is characterized by the presence of an oxathiolane ring, a methanol group, and a purine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Oxathiolane-2-methanol, 5-(6-(methylamino)-9H-purin-9-yl)-, (2S-cis)- typically involves multiple steps, including the formation of the oxathiolane ring and the attachment of the purine derivative. Common synthetic routes may include:

    Step 1: Formation of the oxathiolane ring through a cyclization reaction.

    Step 2: Introduction of the methanol group via a substitution reaction.

    Step 3: Attachment of the purine derivative through a coupling reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, such as:

    Temperature: Controlled heating or cooling to maintain reaction stability.

    Catalysts: Use of specific catalysts to enhance reaction efficiency.

    Purification: Techniques like crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Oxathiolane-2-methanol, 5-(6-(methylamino)-9H-purin-9-yl)-, (2S-cis)- can undergo various chemical reactions, including:

    Oxidation: Conversion of the methanol group to a carbonyl group.

    Reduction: Reduction of the purine derivative to form different analogs.

    Substitution: Replacement of functional groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Solvents: Common solvents like ethanol, methanol, or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce a more saturated analog.

Scientific Research Applications

1,3-Oxathiolane-2-methanol, 5-(6-(methylamino)-9H-purin-9-yl)-, (2S-cis)- has various applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activity.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Oxathiolane-2-methanol, 5-(6-(methylamino)-9H-purin-9-yl)-, (2S-cis)- involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or nucleic acids that the compound binds to or modifies.

    Pathways: Biological pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Oxathiolane-2-methanol derivatives: Compounds with similar oxathiolane structures but different substituents.

    Purine derivatives: Compounds with similar purine structures but different functional groups.

Uniqueness

1,3-Oxathiolane-2-methanol, 5-(6-(methylamino)-9H-purin-9-yl)-, (2S-cis)- is unique due to its specific combination of an oxathiolane ring and a purine derivative, which may confer distinct chemical and biological properties.

Properties

CAS No.

149819-60-3

Molecular Formula

C10H13N5O2S

Molecular Weight

267.31 g/mol

IUPAC Name

[(2S,5R)-5-[6-(methylamino)purin-9-yl]-1,3-oxathiolan-2-yl]methanol

InChI

InChI=1S/C10H13N5O2S/c1-11-9-8-10(13-4-12-9)15(5-14-8)6-3-18-7(2-16)17-6/h4-7,16H,2-3H2,1H3,(H,11,12,13)/t6-,7+/m1/s1

InChI Key

QFAQTIDGHOEKQI-RQJHMYQMSA-N

Isomeric SMILES

CNC1=C2C(=NC=N1)N(C=N2)[C@H]3CS[C@H](O3)CO

Canonical SMILES

CNC1=C2C(=NC=N1)N(C=N2)C3CSC(O3)CO

Origin of Product

United States

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